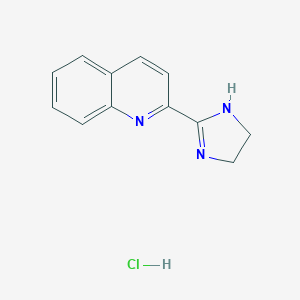

BU224 hydrochloride

Description

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BU224 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BU224 hydrochloride is a high-affinity, selective ligand for the imidazoline I2 receptor, a complex and still not fully elucidated target with significant therapeutic potential. This document provides a comprehensive technical overview of the mechanism of action of BU224, consolidating available data on its binding characteristics, functional effects, and downstream signaling pathways. It is intended to serve as a resource for researchers and professionals in drug development exploring the pharmacology of imidazoline I2 ligands.

Core Mechanism of Action: Targeting the Imidazoline I2 Receptor

The primary molecular target of BU224 is the imidazoline I2 receptor. BU224 exhibits high-affinity binding to this site, with a consistently reported inhibition constant (Ki) of approximately 2.1 nM[1][2][3]. Functionally, BU224 is considered a partial agonist or an antagonist at the I2 receptor, depending on the experimental context[1][3]. This dual activity profile suggests that BU224 may modulate I2 receptor function in a nuanced manner, potentially contributing to its diverse pharmacological effects.

Association with Monoamine Oxidase (MAO)

A key aspect of the I2 receptor's identity is its close association with monoamine oxidase (MAO), a critical enzyme in neurotransmitter metabolism located on the outer mitochondrial membrane[4]. The I2 binding site is considered an allosteric modulatory site on MAO[5]. BU224, by binding to this site, acts as a reversible inhibitor of both MAO-A and MAO-B[5]. This inhibition of MAO activity is a central component of BU224's mechanism of action, leading to downstream effects on monoaminergic neurotransmission.

Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Target | Radioligand | Tissue/System | Kᵢ (nM) | Reference |

| Imidazoline I₂ Receptor | [³H]-Idazoxan | Rabbit Brain | 2.1 | [1] |

| Imidazoline I₂ Receptor | - | - | 2.1 | [2][3] |

Table 2: Selectivity Profile of this compound

| Receptor | Affinity | Fold Selectivity (I₂ vs. other) | Reference |

| Imidazoline I₁ Receptor | Low | 832-fold | [6] |

| α₂-Adrenoceptor | Micromolar (low) | - | [6] |

Note: Specific Kᵢ values for I₁ and α₂-adrenoceptors are not consistently reported in the literature, hence the qualitative description.

Table 3: Functional Activity of this compound

| Assay | Effect | Potency | Reference |

| MAO-A Inhibition | Reversible Inhibition | - | [5] |

| MAO-B Inhibition | Reversible Inhibition | - | [5] |

| Spinal Nociception | Inhibition of C-fibre evoked responses | Dose-dependent | [7] |

Note: Specific EC₅₀ or IC₅₀ values for the functional activities of BU224 are not widely available in the reviewed literature.

Signaling Pathways and Downstream Effects

The signaling cascade initiated by BU224 binding to the I2 receptor is not a classical G-protein coupled pathway. Instead, it appears to be intricately linked to the modulation of MAO activity and subsequent effects on neurotransmitter levels and cellular stress responses.

Proposed Signaling Pathway of BU224

Key Downstream Effects

-

Antinociception: BU224 produces spinal antinociception by acting as an agonist at I2 receptors in the dorsal horn. This effect involves the dose-dependent inhibition of C-fibre evoked responses, post-discharge, and wind-up of nociceptive neurons[7]. The antinociceptive effects of I2 receptor agonists are thought to be mediated by the enhancement of monoaminergic (serotonergic and noradrenergic) neurotransmission[8].

-

Neuroprotection and Anti-neuroinflammation: In a mouse model of Alzheimer's disease (5XFAD), sub-chronic treatment with BU224 has been shown to reverse cognitive deficits, reduce microgliosis (the activation of microglia), and decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α[3][9]. This suggests that BU224 exerts neuroprotective effects through an anti-inflammatory mechanism. Furthermore, BU224 treatment was observed to increase the size of dendritic spines and reduce amyloid-β-induced functional changes in NMDA receptors, indicating a role in enhancing synaptic connectivity[3][9].

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition)

This protocol outlines a typical competition binding assay to determine the affinity of BU224 for the I2 imidazoline receptor.

Detailed Steps:

-

Tissue Preparation: Homogenize tissue known to express I2 receptors (e.g., rabbit or rat brain) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand for I2 receptors (e.g., [³H]-idazoxan) and a range of concentrations of unlabeled BU224. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled I2 ligand).

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of BU224 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the BU224 concentration to generate a competition curve. The IC₅₀ (the concentration of BU224 that inhibits 50% of specific radioligand binding) is determined from this curve. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Electrophysiology (Spinal Nociception)

This protocol describes the in vivo electrophysiological recording from nociceptive neurons in the spinal dorsal horn of an anesthetized rat to assess the effects of BU224.

Detailed Steps:

-

Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and perform a laminectomy at the lumbar level to expose the spinal cord.

-

Neuronal Recording: Use a microelectrode to record the extracellular activity of a single wide-dynamic-range or nociceptive-specific neuron in the dorsal horn.

-

Baseline Measurement: Identify the neuron's receptive field on the hind paw and apply a series of electrical stimuli to evoke consistent C-fibre responses. Record baseline activity, including the magnitude of the evoked response, post-discharge, and wind-up phenomenon.

-

Drug Administration: Administer this compound directly onto the spinal cord via an intrathecal application.

-

Post-Drug Recording: Continue to apply the same electrical stimulation protocol and record the neuronal activity to assess the effect of BU224 on the C-fibre evoked responses.

-

Data Analysis: Quantify the changes in the neuronal firing rate, the magnitude of the C-fibre response, and the degree of post-discharge and wind-up before and after drug administration to determine the inhibitory effect of BU224.

Conclusion

This compound is a potent and selective imidazoline I2 receptor ligand with a complex mechanism of action. Its primary interaction with the I2 site on monoamine oxidase leads to the inhibition of this enzyme, which likely underpins its diverse pharmacological effects, including antinociception and neuroprotection. The anti-inflammatory properties of BU224 observed in models of neurodegenerative disease highlight its therapeutic potential. Further research is warranted to fully elucidate the downstream signaling pathways of I2 receptors and to explore the full therapeutic utility of BU224 and similar compounds.

References

- 1. Modulation of MAO activity by imidazoline and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The imidazoline I2-site ligands BU 224 and 2-BFI inhibit MAO-A and MAO-B activities, hydrogen peroxide production, and lipolysis in rodent and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.uni-luebeck.de [research.uni-luebeck.de]

- 9. Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

BU224 Hydrochloride and the I2 Imidazoline Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BU224 hydrochloride is a prominent and selective ligand for the I2 imidazoline binding site, a receptor system that has garnered significant interest in recent years for its potential therapeutic applications in pain management, neuropsychiatric disorders, and neuroprotection. This technical guide provides an in-depth analysis of this compound's role in I2 receptor binding, summarizing key quantitative data, detailing experimental methodologies, and illustrating the current understanding of the associated signaling pathways.

The I2 imidazoline receptor is a complex and still not fully characterized entity. Unlike the I1 subtype, which is implicated in the central regulation of blood pressure, the I2 binding sites are primarily located on the outer mitochondrial membrane.[1] Growing evidence suggests that I2 receptors are allosteric binding sites on monoamine oxidase (MAO-A and MAO-B), providing a mechanistic link to the regulation of neurotransmitter levels.[2][3] However, not all I2 binding can be attributed to MAO, suggesting the existence of other I2 receptor subtypes or associated proteins.[4]

BU224 has been characterized as a high-affinity agonist or low-efficacy agonist at the I2 receptor.[5][6] Its study has been instrumental in elucidating the physiological and pharmacological roles of this receptor system.

Quantitative Analysis of I2 Receptor Ligand Binding

The binding affinity of various ligands for the I2 imidazoline receptor is a critical parameter in understanding their pharmacological profiles. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics derived from radioligand binding assays. Below is a summary of reported binding affinities for this compound and other notable I2 ligands.

| Ligand | Receptor Subtype | Reported Affinity (Ki/IC50) | Species/Tissue | Reference |

| BU224 | I2 | Ki = 2.1 nM | - | [7] |

| Idazoxan | I2 / α2-adrenoceptor | - | - | [5] |

| 2-BFI | I2 | - | - | [4] |

| CR4056 | I2 | IC50 = 596 nM | - | [6] |

Note: A comprehensive comparative table with multiple data points is challenging to construct due to variability in experimental conditions across different studies. The provided data represents reported values.

Experimental Protocols

The characterization of this compound's binding to the I2 receptor predominantly relies on radioligand binding assays. The following is a generalized yet detailed protocol for a competitive inhibition assay, a common method to determine the binding affinity of a test compound like BU224.

Radioligand Competition Binding Assay for I2 Imidazoline Receptors

1. Tissue Preparation (e.g., Rat Brain Homogenate):

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dissection: Following euthanasia, the brain is rapidly excised and placed in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenization: The whole brain or specific regions of interest are homogenized in a suitable volume of ice-cold buffer using a Potter-Elvehjem homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Membrane Preparation: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction containing the I2 receptors.

-

Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash the membranes and remove endogenous substances.

-

Final Resuspension: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA method).

2. Binding Assay:

-

Assay Buffer: Typically 50 mM Tris-HCl containing 1 mM EDTA, pH 7.4.

-

Radioligand: A radiolabeled I2-selective ligand such as [³H]-Idazoxan or [³H]-2-BFI is used at a concentration close to its Kd value.

-

Competitive Ligand (BU224): A range of concentrations of this compound are prepared.

-

Incubation: The assay is typically performed in a final volume of 250-500 µL in microcentrifuge tubes or a 96-well plate. The reaction mixture contains:

-

The prepared membrane homogenate.

-

The radioligand.

-

Varying concentrations of this compound (for competition curve) or buffer (for total binding).

-

-

Non-specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled I2 ligand (e.g., 10 µM idazoxan) is included to determine non-specific binding.

-

Incubation Conditions: The mixture is incubated for a specific time (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are rapidly washed with several volumes of ice-cold assay buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

5. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of BU224 that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

The signaling pathway for the I2 imidazoline receptor is not as clearly defined as for many other receptor systems. However, a significant body of evidence points to a close association with monoamine oxidase (MAO).

I2 Receptor and Monoamine Oxidase (MAO)

The prevailing hypothesis is that the I2 binding site is an allosteric modulatory site on both MAO-A and MAO-B, enzymes located on the outer mitochondrial membrane that are crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] By binding to this allosteric site, BU224 and other I2 ligands can inhibit MAO activity. This inhibition leads to an increase in the synaptic concentration of monoamine neurotransmitters, which is believed to be a primary mechanism underlying the observed pharmacological effects of I2 ligands, such as their antidepressant and antinociceptive properties.[8]

Caption: Proposed signaling pathway of BU224 at the I2 imidazoline receptor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the affinity of BU224 for the I2 receptor.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound serves as a vital pharmacological tool for probing the function of the I2 imidazoline receptor. Its high affinity and selectivity have enabled researchers to explore the therapeutic potential of targeting this system. The primary role of BU224 in I2 receptor binding appears to be the allosteric modulation of monoamine oxidase, leading to an increase in synaptic monoamines and subsequent downstream pharmacological effects. While the complete picture of I2 receptor signaling is still unfolding, the methodologies and data presented here provide a solid foundation for ongoing and future research in this exciting area of drug discovery.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoline binding sites and their ligands: an overview of the different chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. I2-imidazoline binding sites: relationship with different monoamine oxidase domains and identification of histidine residues mediating ligand binding regulation by H+1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 6. Imidazoline-I2 PET Tracers in Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of [(3)H]BU224, a selective imidazoline I(2) binding site ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

BU224 Hydrochloride: An In-depth Technical Guide on a Putative I2-Imidazoline Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BU224 hydrochloride is a potent and selective ligand for the I2-imidazoline receptor, a class of receptors implicated in a variety of physiological and pathological processes. With a high binding affinity, BU224 is widely utilized in pharmacological research as a putative antagonist to probe the function and therapeutic potential of the I2 receptor system. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, proposed mechanisms of action, and detailed experimental protocols for its investigation.

Core Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | [1][2] |

| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| Binding Affinity (Ki) | 2.1 nM for I2-imidazoline receptor | [1] |

Quantitative Data: Comparative Binding Affinities

The I2-imidazoline receptor is targeted by a range of ligands with varying affinities and selectivities. The following table provides a comparative summary of the binding affinities (Ki or pKi) of BU224 and other notable I2 ligands.

| Compound | Receptor Subtype | Binding Affinity (Ki/pKi) | Species | Tissue | Reference |

| BU224 | I2 | Ki: 2.1 nM | - | - | [1] |

| BU224 | I2 | - | Rat | Brain | [3] |

| Idazoxan | I2 | - | Rabbit | Cerebral Cortex | [4] |

| 2-BFI | I2 | Ki: 1.3 nM | - | - | [2] |

| RS-45041-190 | I2 | pKi: 8.66 | Rat | Kidney | [5] |

| RS-45041-190 | I2 | pKi: 9.37 | Rabbit | Kidney | [5] |

| 7-Chloro-2-BFI | I2 | Ki: 2.8 nM | - | - | [2] |

| 4,6-Dibromo-2-BFI | I2 | Ki: 6.1 nM | - | - | [2] |

| Tracizoline | I2 | pKi: 8.74 | - | - | [6] |

| Benazoline | I2 | pKi: 9.07 | - | - | [6] |

Signaling Pathways and Mechanism of Action

The precise signaling cascade initiated by the I2-imidazoline receptor is an active area of research. However, a significant body of evidence suggests a primary association with monoamine oxidase (MAO) enzymes located on the outer mitochondrial membrane.[7][8][9] I2 receptor ligands, including BU224, are thought to act as allosteric modulators of MAO-A and MAO-B.[2]

The prevailing hypothesis for the mechanism of action of I2 receptor ligands in processes such as nociception involves the inhibition of MAO activity. This leads to a subsequent increase in the synaptic concentration of monoamine neurotransmitters like serotonin (5-HT) and norepinephrine (NA). The elevated levels of these neurotransmitters then activate their respective downstream receptors (e.g., 5-HT1A, 5-HT2A, and α1-adrenoceptors), ultimately leading to the observed physiological effects, such as analgesia.[10]

Caption: Proposed signaling pathway for I2-imidazoline receptor ligands.

Experimental Protocols

Radioligand Binding Assay: [³H]-Idazoxan Competition with BU224

This protocol outlines a competitive binding assay to determine the affinity of BU224 for the I2-imidazoline receptor using [³H]-idazoxan as the radioligand.

1. Materials:

-

Radioligand: [³H]-Idazoxan

-

Competitor: this compound

-

Tissue Source: Rat brain cortex or kidney membranes

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: High concentration of a non-labeled I2 ligand (e.g., 10 µM cirazoline)

-

Instrumentation: Scintillation counter, filtration apparatus

2. Membrane Preparation:

-

Homogenize tissue in ice-cold buffer.

-

Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in buffer and determine the protein concentration (e.g., Bradford assay).

3. Assay Procedure:

-

In a 96-well plate, add in the following order:

-

50 µL of buffer or non-specific binding control.

-

50 µL of varying concentrations of BU224.

-

50 µL of [³H]-idazoxan (at a concentration near its Kd).

-

100 µL of membrane preparation (50-100 µg of protein).

-

-

Incubate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

4. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of BU224.

-

Determine the IC₅₀ value (the concentration of BU224 that inhibits 50% of specific [³H]-idazoxan binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Assessment of Anti-inflammatory Effects: Cytokine Measurement

This protocol describes the measurement of pro-inflammatory cytokines in response to BU224 treatment in an animal model of neuroinflammation.

1. Animal Model and Treatment:

-

Animal Model: e.g., Lipopolysaccharide (LPS)-induced neuroinflammation model in mice.

-

Treatment: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally) at a specified time before or after the inflammatory challenge.

-

Controls: Include vehicle-treated and LPS-only treated groups.

2. Sample Collection:

-

At a predetermined time point after treatment, euthanize the animals.

-

Collect brain tissue (e.g., hippocampus or cortex) and/or blood samples.

-

For brain tissue, homogenize in a suitable lysis buffer containing protease inhibitors.

-

For blood, collect serum or plasma.

3. Cytokine Measurement (ELISA):

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β) and incubate overnight.[6]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add prepared standards and samples (brain homogenate supernatant or serum/plasma) to the wells and incubate.[11]

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: After another wash, add an enzyme-linked avidin or streptavidin (e.g., streptavidin-HRP).

-

Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP) to develop a colorimetric signal.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Perform statistical analysis to compare cytokine levels between treatment groups.

Electrophysiological Recording of Neuronal Activity

This protocol outlines the in vivo electrophysiological recording of dorsal horn neuron activity in response to BU224, assessing its antinociceptive potential.

1. Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane or a combination of ketamine/xylazine).

-

Perform a laminectomy to expose the desired segment of the spinal cord.

-

Secure the animal in a stereotaxic frame and maintain its physiological parameters (temperature, respiration).

2. Recording Setup:

-

Use glass microelectrodes filled with a conducting solution (e.g., 2 M NaCl) to record extracellularly from single wide-dynamic-range (WDR) neurons in the dorsal horn.

-

Identify WDR neurons by their responses to both innocuous and noxious peripheral stimuli (e.g., brushing and pinching the receptive field).

3. Experimental Procedure:

-

Establish a stable baseline recording of the neuron's spontaneous and evoked activity.

-

Apply a noxious stimulus (e.g., electrical stimulation of C-fibers in a peripheral nerve) to evoke a consistent neuronal response.

-

Administer this compound intrathecally or systemically.

-

Continuously record the neuronal activity and assess the effect of BU224 on both spontaneous firing and the evoked responses to the noxious stimulus.

-

To confirm the involvement of I2 receptors, a selective antagonist (if different from BU224's putative role in the experiment) can be administered prior to BU224.

4. Data Analysis:

-

Analyze the firing rate (spikes/second) of the neuron before and after drug administration.

-

Quantify the magnitude of the evoked response (e.g., number of action potentials) and assess the percentage of inhibition caused by BU224.

-

Perform statistical comparisons to determine the significance of the observed effects.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of the I2-imidazoline receptor system. Its high affinity and selectivity make it a suitable candidate for both in vitro and in vivo studies aimed at elucidating the physiological roles of I2 receptors and exploring their therapeutic potential in a range of disorders, including neurodegenerative diseases, pain, and inflammation. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate pharmacology of BU224 and the broader I2-imidazoline receptor field.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Locomotor effects of imidazoline I2-site-specific ligands and monoamine oxidase inhibitors in rats with a unilateral 6-hydroxydopamine lesion of the nigrostriatal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. h-h-c.com [h-h-c.com]

- 10. Mechanisms of imidazoline I2 receptor agonist-induced antinociception in rats: involvement of monoaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of BU224 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BU224 hydrochloride is a potent and selective ligand for the imidazoline I2 binding site, a receptor system implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are illustrated to support further research and development.

Introduction

This compound, with the chemical name 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride, has emerged as a critical tool for investigating the functional roles of I2 imidazoline receptors. Its high affinity and selectivity have made it a valuable pharmacological probe in numerous studies. This document synthesizes the current knowledge on this compound, presenting quantitative data in a structured format and detailing the experimental protocols used to generate this data.

Receptor Binding Profile

The primary pharmacological characteristic of this compound is its high affinity and selectivity for the I2 imidazoline binding site.

Quantitative Binding Affinity Data

The binding affinity of this compound has been determined through radioligand binding assays. The following table summarizes the key binding parameters.

| Receptor/Binding Site | Radioligand | Preparation | Ki (nM) | Selectivity | Reference |

| Imidazoline I2 | [³H]-BU224 | Rat brain | 2.1 | - | [1] |

| Imidazoline I1 | - | - | ~1747 | 832-fold vs I2 | [1] |

Note: A comprehensive screening of this compound against a wider panel of receptors, including adrenergic subtypes, is not extensively reported in publicly available literature. The provided data highlights its primary target and selectivity over the I1 imidazoline receptor subtype.

Radioligand Binding Assay Protocol

The determination of BU224's binding affinity is typically achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the I2 imidazoline binding site.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-BU224 or other suitable I2 ligand (e.g., [³H]-idazoxan)

-

Receptor Source: Rat brain membrane homogenates

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: High concentration of a non-labeled I2 ligand (e.g., 10 µM idazoxan)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Functional Activity

The functional activity of this compound at the I2 imidazoline receptor is complex, with reports suggesting it can act as both a low-efficacy agonist and an antagonist depending on the experimental conditions and the functional readout.

In Vitro Functional Assays

Functional assays such as GTPγS binding and cAMP modulation are used to characterize the agonist or antagonist properties of a ligand.

This assay measures the activation of G-proteins, a key step in the signaling cascade of many receptors.

Protocol:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Buffer: Typically contains GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.

-

Incubation: Incubate membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of BU224 to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of an agonist).

Signaling Pathway Diagram:

References

The Effects of BU224 Hydrochloride on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BU224 hydrochloride is a selective ligand for the imidazoline I2 binding site, demonstrating significant effects on the central nervous system (CNS). Research, particularly in the context of neurodegenerative diseases like Alzheimer's, has highlighted its potential as a neuroprotective and cognitive-enhancing agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its impact on key CNS cell types, and its influence on critical signaling pathways. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound, chemically known as 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is a high-affinity and selective ligand for the imidazoline I2 binding sites.[1] These binding sites are gaining recognition as important targets for therapeutic intervention in a range of neurological and psychiatric disorders. This document details the pharmacological profile of BU224, its observed effects in preclinical models of CNS disorders, and the experimental methodologies used to elucidate these effects.

Pharmacological Profile: Binding Affinity

The primary molecular target of BU224 is the imidazoline I2 binding site. It exhibits high affinity for this site, with reported Ki values in the low nanomolar range. While highly selective for I2 sites, BU224 has been noted to have some affinity for α2-adrenoceptors, though significantly lower than for its primary target. A comprehensive binding affinity profile is crucial for understanding its on-target and potential off-target effects.

Table 1: Binding Affinity of this compound

| Receptor/Binding Site | Ligand | Ki (nM) | Species | Tissue Source | Reference |

| Imidazoline I2 | [³H]BU224 | 2.1 | Rat | Brain | [1] |

| α2-Adrenoceptor | - | Data Not Available | - | - | - |

| α2A-Adrenoceptor | - | Data Not Available | - | - | - |

| α2B-Adrenoceptor | - | Data Not Available | - | - | - |

| α2C-Adrenoceptor | - | Data Not Available | - | - | - |

Effects on the Central Nervous System

Preclinical studies, predominantly in mouse models of Alzheimer's disease (e.g., 5XFAD mice), have demonstrated that this compound exerts several beneficial effects on the CNS.

Cognitive Enhancement

Sub-chronic treatment with BU224 has been shown to reverse cognitive deficits in spatial and recognition memory in 5XFAD mice.[1] Fear-conditioning tests revealed improvements in both associative learning and memory.[1]

Neuroinflammation and Glial Cell Modulation

A key aspect of BU224's mechanism of action is its ability to modulate neuroinflammation.

-

Microglia: BU224 treatment reduces the levels of the microglial activation marker Iba1 and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the brains of 5XFAD mice.[1] This suggests a shift from a pro-inflammatory microglial phenotype to a more homeostatic state.

-

Astrocytes: Interestingly, BU224 increases the expression of the astrocytic marker Glial Fibrillary Acidic Protein (GFAP).[1] This could indicate a reactive astrogliosis that may be neuroprotective in this context, a phenomenon requiring further investigation.

Synaptic Plasticity and NMDA Receptor Modulation

BU224 has been observed to enhance synaptic connectivity. Ex vivo and in vitro studies have shown that it can increase the size of dendritic spines.[1] Furthermore, it has been reported to induce a significant reduction in amyloid-β (Aβ)-induced functional changes in N-methyl-D-aspartate (NMDA) receptors.[1] This suggests a direct or indirect role in protecting synapses from the toxic effects of Aβ.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Radioligand Binding Assay (General Protocol)

This protocol is a standard procedure for determining the binding affinity of a ligand to its receptor.

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]BU224), and varying concentrations of the unlabeled competitor ligand (this compound).

-

To determine non-specific binding, a high concentration of a non-radiolabeled ligand is used in a parallel set of wells.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Immunohistochemistry for Iba1 and GFAP in 5XFAD Mice

This protocol details the staining of microglial and astrocytic markers in brain tissue.

-

Tissue Preparation:

-

Perfuse mice transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight.

-

Cryoprotect the brain by immersion in a sucrose solution (e.g., 30% in PBS).

-

Section the brain into 30-40 µm thick coronal sections using a cryostat.

-

-

Immunostaining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (method depends on the antibody).

-

Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate sections with primary antibodies (e.g., rabbit anti-Iba1 and mouse anti-GFAP) diluted in blocking solution overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

Wash sections in PBS.

-

Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Quantify the immunoreactive area or cell number in specific brain regions using image analysis software.

-

Western Blot for IL-1β and TNF-α

This protocol is used to quantify the levels of pro-inflammatory cytokines.

-

Protein Extraction:

-

Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at high speed to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IL-1β and TNF-α diluted in blocking solution overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and mechanisms of action of this compound.

Modulation of Neuroinflammation

BU224's anti-inflammatory effects are likely mediated through its interaction with I2 imidazoline receptors on glial cells, leading to a downstream reduction in pro-inflammatory signaling. The JAK/STAT and NF-κB pathways are key regulators of inflammation and are plausible targets of BU224's action.

Caption: Proposed mechanism of BU224's anti-inflammatory effects on microglia and astrocytes.

Counteraction of Aβ-Induced NMDA Receptor Dysfunction

In Alzheimer's disease pathology, amyloid-beta oligomers are known to cause dysregulation of NMDA receptor function, leading to excessive calcium influx and excitotoxicity. BU224 appears to mitigate these detrimental effects.

Caption: BU224's potential mechanism for protecting NMDA receptors from amyloid-beta-induced dysfunction.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines a typical experimental workflow to investigate the neuroprotective effects of BU224 in a mouse model of Alzheimer's disease.

Caption: A logical workflow for preclinical evaluation of BU224 in an Alzheimer's disease mouse model.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate for CNS disorders characterized by neuroinflammation and cognitive decline. Its selective action at imidazoline I2 binding sites and subsequent modulation of glial activity and synaptic function provide a strong rationale for its further development.

Future research should focus on:

-

Elucidating the precise downstream signaling pathways activated by BU224 binding to I2 receptors.

-

Determining a more complete binding profile , including affinities for a wider range of receptors and transporters.

-

Investigating the long-term efficacy and safety of BU224 in more chronic models of neurodegeneration.

-

Exploring the therapeutic potential of BU224 in other CNS disorders involving neuroinflammation.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future investigations into its therapeutic potential.

References

An In-depth Technical Guide to the Neuroprotective Properties of BU224 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BU224 hydrochloride, a selective I2-imidazoline receptor agonist, has emerged as a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. Preclinical studies have demonstrated its ability to mitigate neuroinflammation, enhance synaptic plasticity, and improve cognitive function in relevant animal models. This technical guide provides a comprehensive overview of the current understanding of BU224's neuroprotective properties, including its mechanism of action, key experimental findings, and detailed methodologies.

Introduction to this compound and I2-Imidazoline Receptors

BU224 is a high-affinity and selective ligand for the I2-imidazoline receptor. These receptors are increasingly recognized as a novel target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] I2-imidazoline receptors are distinct from the classic adrenergic and other neurotransmitter receptors, and their precise signaling mechanisms are still under active investigation. They are found in various tissues, with notable expression in the brain, particularly on the outer mitochondrial membrane of glial cells.[2] Activation of I2 receptors has been linked to a variety of cellular effects, including modulation of monoamine oxidase (MAO) activity, regulation of neuroinflammatory processes, and influence on neuronal survival pathways.[1][3]

Mechanism of Neuroprotection

The neuroprotective effects of this compound are multifaceted and are primarily attributed to its interaction with I2-imidazoline receptors. The proposed mechanisms of action include:

-

Anti-inflammatory Effects: BU224 has been shown to reduce neuroinflammation by decreasing the activation of microglia, the brain's resident immune cells. This leads to a subsequent reduction in the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4]

-

Modulation of Glial Activity: In addition to attenuating microgliosis, BU224 has been observed to increase the expression of astrocytic markers like Glial Fibrillary Acidic Protein (GFAP).[4] This suggests a role in modulating astrocyte function, which is crucial for maintaining brain homeostasis and supporting neuronal health.

-

Synaptic Plasticity Enhancement: Preclinical evidence indicates that BU224 can positively influence synaptic structure and function. It has been reported to increase the size of dendritic spines, which are critical for synaptic transmission and plasticity.[4]

-

NMDA Receptor Modulation: BU224 has been shown to counteract the detrimental effects of amyloid-β (Aβ) on N-methyl-D-aspartate (NMDA) receptor function. Specifically, it has been reported to induce a threefold reduction in Aβ-induced functional changes in NMDA receptors, which are crucial for learning and memory.[4]

-

Pro-survival Signaling: Studies have suggested that BU224 may promote neuronal survival by influencing intracellular signaling cascades. This includes the inhibition of pro-apoptotic pathways involving c-Jun-N-terminal kinases (JNK) and calpain, and the enhancement of pro-survival complexes like p35/Cdk5.

In Vivo and In Vitro Evidence of Neuroprotection

In Vivo Studies in a Mouse Model of Alzheimer's Disease

A key study investigated the effects of BU224 in the 5XFAD mouse model, which recapitulates many of the pathological features of Alzheimer's disease.

Data Presentation

| Parameter | 5XFAD Vehicle | 5XFAD + BU224 | Outcome |

| Cognitive Function | Impaired | Improved | Attenuation of spatial and recognition memory deficits.[4] |

| Microglial Activation (Iba1) | Increased | Reduced | Reduction in neuroinflammation.[4] |

| Astrocytic Activation (GFAP) | Altered | Increased | Modulation of astrocyte activity.[4] |

| Pro-inflammatory Cytokines | |||

| IL-1β | Elevated | Reduced | Anti-inflammatory effect.[4] |

| TNF-α | Elevated | Reduced | Anti-inflammatory effect.[4] |

| Amyloid Pathology | Present | No significant change | Effects are independent of amyloid plaque clearance.[4] |

In Vitro and Ex Vivo Findings

-

Dendritic Spine Morphology: Treatment with BU224 in ex vivo and in vitro models resulted in an increased size of dendritic spines, suggesting an enhancement of synaptic connectivity.[4]

-

NMDA Receptor Function: In vitro studies demonstrated that BU224 significantly mitigated the disruptive effects of amyloid-β on NMDA receptor function.[4]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the investigation of BU224's neuroprotective properties. For specific details, it is recommended to consult the primary research articles.

5XFAD Mouse Model Treatment

-

Animal Model: Six-month-old female 5XFAD transgenic mice and wild-type littermates.[4]

-

Treatment: this compound (5 mg·kg⁻¹) or vehicle (saline) administered intraperitoneally twice a day for 10 days.[4]

Behavioral Testing

-

Novel Object Recognition (NOR): This test assesses recognition memory. Mice are habituated to an arena and then exposed to two identical objects. After a retention interval, one object is replaced with a novel one, and the time spent exploring each object is measured. An increased exploration of the novel object indicates intact recognition memory.

-

Fear Conditioning: This test evaluates associative learning and memory. Mice are placed in a novel context and receive a neutral conditioned stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a mild foot shock). Memory is assessed by measuring the freezing response to the context and the conditioned stimulus at a later time.

Immunohistochemistry

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution.

-

Sectioning: Brains are sectioned coronally (typically 30-40 µm) using a cryostat.

-

Staining:

-

Sections are washed and blocked with a serum-containing buffer to prevent non-specific antibody binding.

-

Incubation with primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes) overnight at 4°C.

-

Washing and incubation with appropriate fluorescently-labeled secondary antibodies.

-

Counterstaining with a nuclear marker like DAPI.

-

-

Imaging and Analysis: Sections are imaged using a fluorescence or confocal microscope, and the intensity or area of immunoreactivity is quantified using image analysis software.

Western Blotting

-

Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA).

-

Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated based on molecular weight.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

Incubation with primary antibodies (e.g., anti-Iba1, anti-GFAP, anti-β-actin as a loading control) overnight at 4°C.

-

Washing and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry and normalized to the loading control.

ELISA for Cytokines

-

Sample Preparation: Brain tissue is homogenized, and the supernatant is collected for analysis.

-

Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., IL-1β, TNF-α) are used according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a microplate pre-coated with a capture antibody.

-

Incubation and washing steps.

-

Addition of a detection antibody.

-

Addition of a substrate solution to produce a colorimetric signal.

-

-

Data Analysis: The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is calculated based on the standard curve.

Signaling Pathways and Visualizations

The precise signaling cascade initiated by BU224 binding to the I2-imidazoline receptor is an area of ongoing research. However, based on current evidence, a putative signaling pathway can be proposed.

Proposed Signaling Pathway of BU224-Mediated Neuroprotection

Activation of the I2-imidazoline receptor by BU224 is thought to trigger downstream signaling events that ultimately lead to the observed anti-inflammatory and pro-survival effects. This may involve the modulation of key enzymes and signaling proteins.

Caption: Proposed signaling pathway of BU224-mediated neuroprotection.

Experimental Workflow for In Vivo Studies

The workflow for a typical in vivo study investigating the neuroprotective effects of BU224 involves several key stages, from animal treatment to data analysis.

Caption: Experimental workflow for in vivo analysis of BU224.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective properties in preclinical models, primarily through its anti-inflammatory and synapto-protective actions mediated by the I2-imidazoline receptor. Its ability to improve cognitive function in a model of Alzheimer's disease without directly targeting amyloid plaques highlights a promising alternative therapeutic strategy.

Future research should focus on:

-

Elucidating the detailed molecular signaling pathways downstream of I2-imidazoline receptor activation.

-

Conducting further preclinical studies to assess the long-term efficacy and safety of BU224.

-

Exploring the therapeutic potential of BU224 in other neurodegenerative and neuroinflammatory conditions.

The continued investigation of BU224 and other I2-imidazoline receptor ligands holds considerable promise for the development of novel neuroprotective therapies.

References

- 1. Trilobatin Alleviates Cognitive Deficits and Pathologies in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]

- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

BU224 Hydrochloride: An In-Depth Technical Guide on its Interaction with Monoamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to BU224 Hydrochloride and Monoamine Oxidase

This compound, chemically known as 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is primarily recognized as a selective and high-affinity ligand for the imidazoline I2 receptor. The imidazoline I2 binding sites are located on the outer mitochondrial membrane and are proposed to be allosteric sites on monoamine oxidase (MAO).

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. There are two main isoforms of MAO:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.

-

MAO-B: Primarily metabolizes phenylethylamine and dopamine and is a target for drugs used in the treatment of Parkinson's disease and neurodegenerative disorders.

The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the therapeutic effects of MAO inhibitors (MAOIs).

Interaction of this compound with Monoamine Oxidase

Studies have demonstrated that this compound behaves as a reversible inhibitor of both MAO-A and MAO-B . This was conclusively shown through experiments measuring the oxidation of [14C]tyramine, a common substrate for both MAO isoforms. The inhibition of tyramine oxidation by BU224 indicates a direct interaction with the catalytic activity of MAO. The reversibility of the inhibition suggests that BU224 does not form a covalent bond with the enzyme, unlike some irreversible MAOIs.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific IC50 or Ki values for the inhibition of MAO-A and MAO-B by this compound. This represents a significant gap in the quantitative characterization of this compound's interaction with monoamine oxidases. The following table summarizes the available binding affinity data for this compound for other related receptors.

| Receptor/Site | Ligand | Species | Value | Unit | Reference |

| Imidazoline I2 | BU224 | Rabbit Brain | 2.1 | Ki (nM) | [1] |

| Imidazoline I1 | BU224 | - | 0.034 | IC50 (µM) | [2] |

| α2-Adrenergic | BU224 | - | 15 | IC50 (µM) | [2] |

Note: The absence of MAO-A and MAO-B inhibition data for BU224 in this table reflects its unavailability in the reviewed public literature.

Experimental Protocols

The following are detailed, representative protocols for the in vitro determination of MAO-A and MAO-B inhibition, which can be adapted to quantify the inhibitory potency of this compound.

Protocol 1: Fluorometric Kynuramine Assay for MAO-A Inhibition

This assay measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline by MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine dihydrobromide (substrate)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of kynuramine in the assay buffer.

-

Prepare stock solutions of this compound and clorgyline in DMSO.

-

Prepare serial dilutions of this compound and clorgyline in the assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Dilute the recombinant human MAO-A enzyme in the assay buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of the 96-well black microplate, add 50 µL of the diluted enzyme solution.

-

Add 50 µL of the serially diluted this compound, clorgyline, or buffer (for control wells) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 50 µL of a suitable stop solution (e.g., 2N NaOH).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

-

Subtract the background fluorescence from the control wells (without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Radiometric [14C]Tyramine Oxidation Assay for MAO-A and MAO-B Inhibition

This assay measures the amount of deaminated, radiolabeled product formed from the oxidation of [14C]tyramine by MAO.

Materials:

-

Mitochondrial preparations from a suitable tissue source (e.g., rat liver or human platelets) or recombinant human MAO-A and MAO-B.

-

[14C]Tyramine hydrochloride (substrate)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (deprenyl) (selective MAO-B inhibitor)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

2N HCl

-

Toluene-based scintillation cocktail

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of [14C]tyramine in the assay buffer.

-

Prepare stock solutions of this compound, clorgyline, and selegiline in a suitable solvent and make serial dilutions in the assay buffer.

-

Prepare the mitochondrial fraction or dilute the recombinant enzymes in the assay buffer.

-

-

Assay Protocol:

-

To determine MAO-A activity, pre-incubate the enzyme preparation with selegiline to inhibit MAO-B. To determine MAO-B activity, pre-incubate with clorgyline to inhibit MAO-A.

-

In a reaction tube, add the enzyme preparation, the appropriate selective inhibitor (if applicable), and the serially diluted this compound or vehicle.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding [14C]tyramine.

-

Incubate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 2N HCl.

-

-

Extraction and Measurement:

-

Add a toluene-based scintillation cocktail to each tube to extract the deaminated [14C]metabolites.

-

Vortex the tubes and centrifuge to separate the phases.

-

Transfer an aliquot of the organic (toluene) phase to a scintillation vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the measured radioactivity.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value as described in Protocol 1. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Visualizations

Proposed Signaling Pathway

Caption: Proposed allosteric inhibition of MAO by BU224 via the I2 imidazoline site.

Experimental Workflow for MAO Inhibition Assay

References

The Discovery and Synthesis of BU224 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BU224 hydrochloride is a potent and selective ligand for the I₂-imidazoline binding site, a target of growing interest in the field of neuropharmacology and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols, quantitative binding data, and a proposed signaling pathway, offering a valuable resource for researchers investigating the therapeutic potential of I₂-imidazoline receptor modulators.

Introduction

Imidazoline receptors are a class of non-adrenergic binding sites that have been implicated in a variety of physiological processes. These receptors are broadly classified into three main subtypes: I₁, I₂, and I₃. The I₂-imidazoline binding site, in particular, has garnered significant attention due to its potential role in neurodegenerative diseases, pain, and psychiatric disorders. BU224 (2-(4,5-dihydro-1H-imidazol-2-yl)quinoline) has emerged as a key pharmacological tool for studying the I₂ binding site due to its high affinity and selectivity.[1] This guide will delve into the technical details surrounding the synthesis and biological evaluation of its hydrochloride salt.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process culminating in the formation of the imidazoline ring from a quinoline precursor. A common and effective method involves the Pinner reaction, which utilizes a nitrile and an alcohol to form an imino ester, followed by cyclization with a diamine.

Synthetic Pathway

A plausible and widely referenced synthetic route for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline involves the reaction of quinoline-2-carbonitrile with ethylenediamine.[2] This reaction proceeds via the formation of an intermediate imidate, which then undergoes cyclization to form the desired imidazoline ring. The final product is then converted to its hydrochloride salt for improved stability and solubility.

Experimental Protocol: Synthesis of this compound

Materials:

-

Quinoline-2-carbonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride gas

-

Ethylenediamine

-

Diethyl ether

Procedure:

-

Formation of the Imidate (Pinner Salt): A solution of quinoline-2-carbonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at room temperature for several hours to allow for the formation of the ethyl quinoline-2-carboximidate hydrochloride (Pinner salt). The precipitate is collected by filtration and washed with diethyl ether.

-

Cyclization to form BU224: The isolated Pinner salt is suspended in ethanol, and ethylenediamine is added dropwise. The mixture is heated under reflux for several hours.

-

Isolation and Purification of BU224 Free Base: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude BU224 free base. Purification can be achieved by column chromatography on silica gel.

-

Formation of this compound: The purified BU224 free base is dissolved in a minimal amount of ethanol. A solution of hydrogen chloride in ethanol is then added dropwise until precipitation is complete. The resulting white solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Pharmacological Profile

BU224 is characterized by its high affinity and selectivity for the I₂-imidazoline binding site over other imidazoline subtypes and adrenergic receptors.

Binding Affinity and Selectivity

The binding affinity of this compound is typically determined through radioligand binding assays. These assays measure the ability of BU224 to displace a radiolabeled ligand, such as [³H]-idazoxan or [³H]-2-BFI, from the I₂ binding sites in tissue homogenates or cell lines expressing the receptor.[3] The affinity is expressed as the inhibition constant (Ki).

| Receptor/Binding Site | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (fold vs. I₂) |

| I₂-imidazoline | [³H]-Idazoxan | Rat brain homogenates | ~1-5 | - |

| I₁-imidazoline | [³H]-Clonidine | - | >1000 | >200-1000 |

| α₁-adrenergic | [³H]-Prazosin | - | >1000 | >200-1000 |

| α₂-adrenergic | [³H]-Rauwolscine | - | >100 | >20-100 |

Note: The exact Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Mechanism of Action and Signaling Pathway

The precise signaling cascade initiated by the binding of BU224 to the I₂-imidazoline receptor is still under investigation. However, a significant body of evidence suggests a modulatory role on monoamine oxidase (MAO) activity. I₂ binding sites are located on the outer mitochondrial membrane and are thought to be allosteric modulators of MAO-A and MAO-B.[4] By binding to these sites, I₂ ligands like BU224 can influence the metabolism of monoamine neurotransmitters.

Furthermore, in the context of neuroinflammation, particularly in models of Alzheimer's disease, BU224 has been shown to reduce microgliosis and the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[5] This suggests that the I₂-imidazoline receptor signaling pathway may intersect with inflammatory cascades in the central nervous system.

Key Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of BU224 for the I₂-imidazoline binding site.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H]-Idazoxan (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the membrane fraction, is resuspended in binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-Idazoxan, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-labeled I₂ ligand (e.g., unlabeled idazoxan) is used instead of BU224.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of BU224 that inhibits 50% of the specific binding of [³H]-Idazoxan). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

This protocol outlines the administration of BU224 to the 5XFAD transgenic mouse model of Alzheimer's disease to assess its effects on cognitive deficits and neuroinflammation.[5]

Animal Model:

-

5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with mutations associated with familial Alzheimer's disease.

Drug Administration:

-

Compound: this compound dissolved in a suitable vehicle (e.g., sterile saline).

-

Dosage: 5 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosing Regimen: Twice daily for 10 consecutive days.

Experimental Workflow:

Outcome Measures:

-

Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze, Y-maze, or novel object recognition test.

-

Immunohistochemistry: Brain sections are stained for markers of microgliosis (Iba1) and astrogliosis (GFAP) to evaluate neuroinflammation.

-

Biochemical Assays: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates are quantified using methods like ELISA.

Conclusion

This compound is a valuable pharmacological tool for the investigation of I₂-imidazoline binding sites. Its synthesis is achievable through established chemical reactions, and its high affinity and selectivity make it an ideal ligand for in vitro and in vivo studies. The ongoing research into its mechanism of action, particularly its role in modulating monoamine oxidase activity and neuroinflammation, highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative and other CNS disorders. This guide provides a foundational resource for researchers aiming to explore the multifaceted nature of BU224 and the I₂-imidazoline receptor system.

References

- 1. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation and in vivo characterization of research... | F1000Research [f1000research.com]

- 3. Behavioral and Cognitive Improvement Induced by Novel Imidazoline I2 Receptor Ligands in Female SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

BU224 Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract